Sparsomycin

Description

Historical Context of Sparsomycin Discovery and Characterization

This compound's journey in academic research began with its initial discovery and subsequent detailed characterization, revealing its complex structure and biological potential.

This compound was first identified in 1962 as a novel antibiotic wikipedia.orgnih.govvcu.edu. It was isolated from the culture filtrate of the bacterium Streptomyces sparsogenes wikipedia.orgnih.govvcu.eduru.nlidosi.orgru.nlsigmaaldrich.comthieme-connect.descielo.org.mxcaymanchem.comru.nlasm.orgmdpi.com. Another actinomycete, Streptomyces cuspidosporus, has also been identified as a source of this compound sigmaaldrich.comru.nltandfonline.com.

The intricate chemical structure of this compound remained elusive for several years after its discovery, with its full elucidation reported in 1970 wikipedia.orgvcu.edutandfonline.com. Wiley and MacKellar were instrumental in this process, utilizing spectroscopic and degradation studies to determine its crystalline antibiotic structure vcu.edusigmaaldrich.com. A notable feature of this compound's structure is its rare monoxodithioacetal moiety nih.govvcu.eduthieme-connect.demdpi.comresearchgate.net. The absolute configuration of this compound was later deduced in 1981 by Ottenheijm and co-workers tandfonline.com.

The first total synthesis of this compound was reported in 1981 by Ottenheijm, Liskamp, and Tijhuis wikipedia.orgsigmaaldrich.com. This synthetic achievement was significant as it provided access to larger quantities of the compound for investigational use and served to confirm its chemical structure vcu.eduru.nl. The synthesis of this compound presented a considerable challenge due to its unique structural characteristics ru.nlresearchgate.net.

Overview of this compound's General Biological Activity

This compound exhibits a wide array of biological activities, primarily stemming from its ability to interfere with protein synthesis.

This compound is recognized as a broad-spectrum antibiotic ru.nltandfonline.com. It demonstrates activity against various microorganisms, including both gram-negative and gram-positive bacteria vcu.eduscielo.org.mxtandfonline.commedcraveonline.comresearchgate.net. Furthermore, this compound has shown efficacy against fungi vcu.eduru.nlmedcraveonline.comresearchgate.net, as well as parasites and viruses ru.nl. Its mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis through the inhibition of peptidyl transferase wikipedia.orgnih.govidosi.orgru.nlsigmaaldrich.comasm.orgmdpi.comtandfonline.com. This interference with peptide bond formation is crucial for protein biosynthesis nih.govmdpi.comtandfonline.com.

In early research, this compound was identified as a potential antitumor agent wikipedia.orgnih.govvcu.eduru.nlidosi.orgru.nlsigmaaldrich.comcaymanchem.comru.nlasm.orgmdpi.comtandfonline.comresearchgate.net. It was observed to exhibit activity against KB human epidermoid carcinoma cells vcu.edu and significantly inhibit tumor growth in in vivo models ru.nl. This initial promise led to further investigations into its potential therapeutic applications ru.nltandfonline.com.

This compound as a Research Tool in Molecular Biology

This compound's significance in molecular biology stems from its highly specific interaction with the ribosomal machinery. It functions by binding to the 50S ribosomal subunit, which is the large ribosomal subunit, and specifically targets the peptidyl transferase center (PTC). nih.govnih.govnih.govnih.govnih.govnih.govuni.lunih.gov This binding event is critical for its inhibitory action, as it prevents the formation of peptide bonds between amino acids, thereby halting protein synthesis. nih.gov

A key aspect of this compound's mechanism involves its interference with the interaction of the acceptor transfer RNA (tRNA) molecule at the A-site of the peptidyl transferase center. nih.govfishersci.ca Concurrently, it markedly enhances the binding of the donor tRNA to the P-site. nih.govfishersci.ca Structural studies have revealed that this compound forms a crosslink exclusively with the universally conserved nucleotide A2602 within the peptidyl transferase loop region of 23S-like ribosomal RNA (rRNA). nih.govnih.govnih.gov This crosslinking is notably stimulated by the presence of an N-blocked P-site-bound tRNA. nih.gov Furthermore, this compound induces conformational changes within the PTC. nih.gov Interestingly, unlike some other peptidyl transferase drugs, this compound does not produce a chemical footprint on 23S-like rRNA in free ribosomes or N-Ac-Phe-tRNA-ribosome complexes, and its binding to ribosomes is weak in the absence of an N-blocked aminoacyl-tRNA. nih.gov The interaction of this compound with the ribosome is reversible. nih.govsenescence.info

Beyond its direct inhibitory effects, this compound has been instrumental in elucidating the dynamics of ribosomal translocation. Research by Fredrick and Noller demonstrated that the binding of this compound to the peptidyl transferase center can trigger the translocation of the tRNA:mRNA complex on the small ribosomal subunit, a process that typically necessitates elongation factor G (EF-G) and guanosine-5'-triphosphate (GTP) hydrolysis. nih.gov This unique property has allowed researchers to investigate the mechanisms underlying ribosomal movement. The ability of this compound to promote ribosomal translocation is significantly influenced by changes in the configurations at its chiral centers, particularly at the chiral carbon. nih.gov

This compound has also been utilized in studies exploring the modulation of cellular responses to other therapeutic agents. For instance, in in vitro studies involving Chinese hamster ovary (CHO) cells, this compound was found to influence the cytotoxicity of cisplatin (B142131). A concentration of 10 µg/ml of this compound reduced the incorporation of [3H]leucine and [methyl-3H]thymidine by 92% and 84% respectively after 3 hours, leading to a potentiation of cisplatin cytotoxicity. nih.gov

Studies with this compound analogues have provided insights into the structural requirements for its ribosomal binding affinity. It has been shown that while the sulfur-containing side chain can be replaced with hydrophobic moieties, complete removal of this side chain abolishes the ribosomal binding affinity. uni.lu Furthermore, the chirality of the carbon atom in this compound analogues must be identical to that of D-cysteinol for effective ribosomal binding. uni.lu Its kinetic characteristics in inhibiting protein synthesis have also been detailed; in a cell-free Escherichia coli system, this compound exhibited a competitive inhibition phase with a Kᵢ of 0.05 µM, which transitioned to a linear mixed noncompetitive inhibition at higher concentrations. ontosight.ainih.gov this compound has also been employed to study programmed ribosomal frameshifting, demonstrating an effect on -1 frameshifting efficiencies. nih.gov

The unique mechanism of this compound, including its ability to stabilize P-site tRNA binding and induce translocation, has made it a valuable probe for understanding the complex interplay of ribosomal components during protein synthesis. nih.govnih.govnih.govnih.gov

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N₃O₅S₂ | nih.govnih.govciteab.com |

| Molar Mass | 361.43 g·mol⁻¹ | nih.govnih.gov |

| CAS Number | 1404-64-4 | nih.govnih.govnih.gov |

| PubChem CID | 9543443 | nih.govciteab.comnih.gov |

| Melting Point | 208-209°C (dec) | nih.gov |

| Optical Rotation | [α]D²⁵ +69° (c = 0.5 in water) | nih.gov |

| pKa | 8.67 (in water), 9.05 (in 40% ethanol) | nih.gov |

| Absorption Maximum | 302 nm (water or 0.1N aq sulfuric acid), 328 nm (0.1N aq potassium hydroxide) | nih.gov |

| Solubility | Slightly soluble in water and lower alcohols; insoluble in less polar organic solvents | nih.gov |

| Source Organism | Streptomyces sparsogenes | nih.govnih.govnih.gov |

| Primary Mechanism | Inhibits protein synthesis by interfering with peptide bond formation at the ribosomal peptidyl transferase center | nih.govnih.govnih.gov |

Table 2: this compound's Kinetic Inhibition in Escherichia coli Cell-Free System

| Parameter | Value | Source |

| Competitive Inhibition Constant (Kᵢ) | 0.05 µM | ontosight.ainih.gov |

| Isomerization Rate (k₆) | 2.2 min⁻¹ | ontosight.ai |

| Regeneration Rate (k₇) | 0.06 - 0.22 min⁻¹ | ontosight.ai |

Table 3: this compound's Effect on Macromolecule Incorporation in CHO Cells

| This compound Concentration | Treatment Duration | Effect on [³H]leucine Incorporation | Effect on [methyl-³H]thymidine Incorporation | Overall Effect on Cisplatin Cytotoxicity | Source |

| 10 µg/ml | 3 hours | 92% reduction | 84% reduction | Potentiation | nih.gov |

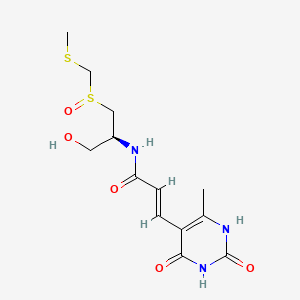

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[(2S)-1-hydroxy-3-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLZIVIOZDNKEQ-CLQLPEFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)C[S@@](=O)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404-64-4 | |

| Record name | (+)-Sparsomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparsomycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparsomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparsomycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C940P63E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Sparsomycin

Inhibition of Protein Synthesis

Sparsomycin is a strong inhibitor of protein biosynthesis. asm.orgwikipedia.orgmedchemexpress.comnih.govresearchgate.netdrugbank.com Its mechanism involves the interruption of peptide-chain elongation. nih.govdrugbank.com This inhibition is achieved through a reversible interaction with the ribosome. asm.org

Targeting the Ribosome

This compound directly targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. asm.orgresearchgate.netnih.govmedchemexpress.comnih.govresearchgate.netdrugbank.comasm.orgpnas.orgnih.govwikidata.orguni.luontosight.aiasm.orgnih.govresearchgate.netpnas.orgnih.govnih.govcore.ac.uknih.govtandfonline.comopenbiochemistryjournal.comresearchgate.net It is considered a universal translation inhibitor due to its broad activity. researchgate.netpnas.org

This compound binds to the large ribosomal subunit, specifically the 50S subunit in bacteria and the 80S subunit in eukaryotes. asm.orgwikipedia.orgresearchgate.netnih.govmedchemexpress.comnih.govresearchgate.netdrugbank.comasm.orgwikidata.orguni.luontosight.aiasm.orgnih.govpnas.orgnih.govnih.govopenbiochemistryjournal.comannualreviews.orgresearchgate.net This binding is crucial for its inhibitory action. nih.govresearchgate.netontosight.ai

A key aspect of this compound's action is its interaction with the peptidyl transferase center (PTC). asm.orgresearchgate.netnih.govmedchemexpress.comdrugbank.comasm.orgnih.govwikidata.orguni.luontosight.aiasm.orgnih.govcore.ac.ukopenbiochemistryjournal.comresearchgate.netuni.lu The PTC is the active site on the large ribosomal subunit where peptide bond formation occurs. researchgate.netasm.orgresearchgate.net this compound binds to the center of the PTC and induces significant conformational alterations in both the A- and P-sites. desy.de This interaction causes important conformational changes within the PTC. researchgate.netasm.org

This compound's binding site has been precisely localized to the universally conserved nucleotide A2602 within the peptidyl transferase loop region of 23S-like rRNA. nih.govpnas.orgwikidata.orguni.luontosight.aiasm.orgnih.govnih.govcore.ac.ukuni.ludntb.gov.uapnas.orgembopress.org This nucleotide is critically important for the peptidyl transfer reaction. pnas.orgnih.gov this compound binds predominantly through stacking interactions with the base of A2602. core.ac.ukembopress.org The binding of this compound to A2602 also alters the PTC conformation, specifically causing a rotation of the nucleobase of A2602 around its glycosidic bond. nih.govcore.ac.uk

Inhibition of Peptide Bond Formation

This compound primarily inhibits protein synthesis by blocking peptide bond formation. wikipedia.orgnih.govmedchemexpress.comnih.govwikidata.orguni.luontosight.ainih.govnih.govnih.govresearchgate.net This is a central process in protein biosynthesis that takes place on the large ribosomal subunit. pnas.orgcore.ac.uk this compound stimulates the formation of inert complexes between the peptidyl donor substrate and the 50S ribosomal subunit. researchgate.net

This compound interferes with the interaction of the acceptor tRNA molecule with the A-site of the peptidyl transferase center. asm.orgresearchgate.netuni.luasm.orgnih.govopenbiochemistryjournal.com While it blocks the binding of substrates at the A-site, it simultaneously enhances the binding of the donor tRNA to the P-site. asm.orgasm.orgnih.gov The sulfur-rich tail of this compound overlaps with the binding position of the aminoacyl moiety and terminal adenine (B156593) of the A-site tRNA, while its uracil (B121893) moiety interacts with the 3′-terminal cytosine and adenine of the P-site tRNA. nih.gov This stabilization of P-site tRNA interactions and blocking of A-site substrate binding are key to its mechanism. nih.govcore.ac.uk

Table 1: Key Molecular Interactions of this compound

Stabilization of Donor tRNA Binding to P-site

This compound is known to strongly stimulate the binding of donor tRNA (peptidyl-tRNA or N-blocked aminoacyl-tRNA) to the P-site of the ribosome. asm.orgresearchgate.netannualreviews.orgnih.govnih.govpnas.org This stabilization is a crucial aspect of its mechanism. Structural and biochemical studies indicate that this compound is positioned along the backbone of C75 and A76 of the P-site tRNA and its associated peptide. core.ac.uk The uracil-like moiety of this compound directly stacks on the universally conserved nucleobase A2602 (A2584 in E. coli numbering) within the peptidyl transferase loop region of the 23S-like rRNA. nih.govnih.govcore.ac.ukdesy.denih.gov This interaction effectively stabilizes the P-site tRNA, preventing its proper movement and the binding of subsequent aminoacyl-tRNA to the A-site. researchgate.netnih.govnih.gov

Role in Ribosomal Translocation Catalysis

Remarkably, this compound has been shown to trigger accurate ribosomal translocation in vitro even in the absence of elongation factor G (EF-G) and guanosine (B1672433) triphosphate (GTP), which are typically required for this process. core.ac.uknih.govnih.govresearchgate.netnih.gov This suggests that translocation is an inherent function of the ribosome, and the energy required for this movement may be stored within the tRNA-mRNA-ribosome complex after peptide bond formation. core.ac.uknih.gov

While EF-G and GTP hydrolysis normally drive the movement of tRNAs and mRNA through the ribosome, this compound's binding to the peptidyl transferase center of the large subunit can induce these large-scale movements in the small subunit, despite the considerable distance (over 70 Å) between the binding site and the mRNA-tRNA anticodon interaction. core.ac.uknih.gov This effect is thought to influence ribosomal structure as if "pushing a button" that is normally accessed via signal transduction from EF-G. core.ac.uk this compound-catalyzed translocation, although significantly slower than EF-G catalyzed events, is accurate and considerably faster than spontaneous translocation rates. core.ac.uk This phenomenon highlights the intricate long-range communication networks operating within the ribosome during protein synthesis. core.ac.uk

Impact on Cellular Processes Beyond Protein Synthesis

Beyond its primary role as a protein synthesis inhibitor, this compound has been observed to influence other cellular processes, indicating broader biological effects.

Effects on Amino Acid Excretion

This compound has been reported to interfere with the normal excretion of amino acids by Escherichia coli. cdnsciencepub.comcdnsciencepub.com This suggests a potential link between protein synthesis inhibition and cellular transport or metabolic pathways related to amino acid homeostasis.

Modulation of Programmed Ribosomal Frameshifting

This compound has a notable effect on programmed ribosomal frameshifting (PRF), a mechanism where the ribosome shifts its reading frame during translation. researchgate.netmdpi.comoup.comnih.govpnas.orgasm.orgpnas.orgfrontiersin.org Specifically, this compound increases the efficiency of -1 ribosomal frameshifting. researchgate.netmdpi.comoup.comnih.govpnas.orgpnas.org This effect is attributed to its ability to slow down peptidyl transfer, which can cause the ribosome to pause and subsequently shift frame. oup.compnas.org This modulation has been observed in various systems, including yeast in vitro translation systems and in the context of viral replication, such as the L-A double-stranded RNA virus which utilizes -1 PRF for its Gag-Pol fusion protein production. researchgate.netmdpi.comnih.govpnas.orgasm.orgpnas.org In contrast, this compound does not affect +1 ribosomal frameshifting, which occurs when the A-site is vacant. asm.orgpnas.orgasm.org

Biophysical and Structural Basis of Ribosomal Interaction

The interaction of this compound with the ribosome has been extensively studied to understand its biophysical and structural basis. This compound binds to the large ribosomal subunit, specifically within the peptidyl transferase center (PTC). wikipedia.orgresearchgate.netpnas.orgnih.govdesy.denih.gov

Crystal structures of this compound bound to the large ribosomal subunit, such as from Haloarcula marismortui, reveal its precise positioning. sigmaaldrich.comcore.ac.uknih.gov this compound is sandwiched between the CCA-end of the P-site tRNA and the universally conserved nucleobase A2602 (A2584 in E. coli numbering) of the 23S rRNA. nih.govnih.govcore.ac.ukdesy.de Its uracil-like moiety stacks directly on A2602, and its sulfur-containing tail forms hydrophobic interactions within the A-site crevice. nih.govcore.ac.uk This binding site overlaps with that of P-site tRNA, explaining its role in stabilizing P-site interactions and blocking A-site substrate binding. nih.govcore.ac.uknih.gov

A key structural change observed upon this compound binding is a rotation of the nucleobase of A2602 around its glycosidic bond. core.ac.uk This conformational change at A2602, along with its induced switch, is considered critically important for both the peptidyl transfer reaction and the antibiotic's inhibitory action. nih.gov The ability of this compound to crosslink exclusively to A2602 in the presence of P-site bound tRNA further underscores the significance of this interaction. pnas.orgnih.gov The universal conservation of this binding motif across bacteria, archaea, and eukaryotes explains this compound's broad-spectrum activity as a protein synthesis inhibitor. asm.orgresearchgate.netpnas.orgnih.govnih.gov

Molecular Dynamics Simulations of this compound-Ribosome Complexes

Molecular dynamics (MD) simulations, particularly those employing free energy perturbation (FEP) methods, have been instrumental in elucidating the binding mechanisms and conformational dynamics of this compound and its analogs with the bacterial 50S ribosomal subunit. researchgate.netacs.orgnih.govnih.gov These simulations allow for the calculation of absolute binding free energies, providing insights into the energetics of this compound-ribosome interactions. researchgate.netacs.orgnih.gov

Studies have utilized techniques such as restraining potentials to efficiently sample translational, orientational, and conformational changes of the ligand and receptor upon binding. acs.orgnih.gov To manage the computational cost associated with the large size of the ribosome, methods like the generalized solvent boundary potential (GSBP) have been employed, simulating only the binding pocket while accounting for the surrounding atoms. researchgate.netacs.orgnih.gov Furthermore, the dynamic fluctuation of water molecules within the buried binding pocket has been addressed by combining FEP/MD with grand canonical Monte Carlo (GCMC) simulations. researchgate.netacs.orgnih.govplos.org

These computational approaches have shown good agreement between calculated and experimentally measured binding free energies, with a correlation coefficient of 0.96 for this compound and its analogs. acs.orgnih.gov While strong binders' affinities align well with experimental data, those of weaker binders tend to be underestimated in simulations. acs.orgnih.gov This detailed characterization of conformational dynamics provides valuable insights into the recognition of the ribosome by this compound. researchgate.netacs.orgnih.gov

Crystallographic and Cryo-EM Studies of this compound-Ribosome Structures

High-resolution crystallographic and cryo-electron microscopy (cryo-EM) studies have provided atomic-level insights into how this compound interacts with the ribosome. oup.compdbj.orgpdbj.org These structural analyses confirm that this compound binds within the peptidyl transferase center (PTC) of the large ribosomal subunit. core.ac.ukasm.orgpdbj.orgnih.gov

For instance, crystal structures of the Deinococcus radiodurans 50S ribosomal subunit complexed with this compound have revealed that the antibiotic binds to A2602, a universally conserved nucleotide in the 23S rRNA. core.ac.ukpdbj.orgnih.gov This binding event induces conformational alterations within the PTC. pdbj.orgnih.gov this compound is observed to pack along the backbone of C75 and A76 of the P-site tRNA, and its uracil-like moiety directly stacks on A2602. core.ac.uk A notable change observed is a rotation of the A2602 nucleobase around its glycosidic bond. core.ac.uk

These structural studies, including those involving tRNA mimics and substrate analogues, have elucidated how this compound stabilizes P-site tRNA interactions and effectively blocks A-site substrate binding. core.ac.ukpdbj.orgnobelprize.org The flexibility of the PTC, as revealed by these structures, allows for the conformational rearrangements necessary for peptide bond formation, and this compound's binding influences this flexibility. pdbj.orgnih.gov

Crosslinking Studies to Identify Direct Interaction Sites (e.g., A2602)

Crosslinking studies have been crucial in identifying the direct interaction sites of this compound on the ribosome, particularly highlighting its interaction with ribosomal RNA (rRNA). Upon irradiation with low-energy ultraviolet light (365 nm), this compound induces a direct crosslink to the universally conserved nucleotide A2602 of 23S-like rRNA across bacterial, archaeal, and eukaryotic ribosomes. nih.govpnas.org No crosslinking to ribosomal proteins has been observed in these studies. nih.gov

This crosslink at A2602 is dependent on the presence of P/P′-site-bound tRNA. nih.govpnas.org Specifically, N-acetyl-Phe-tRNA significantly enhances the crosslinking yield (up to 6-fold) compared to deacylated tRNA, and no crosslinking occurs with free ribosomes. nih.gov This correlates with earlier findings that N-acetyl-Phe-tRNA increases the chemical reactivity of A2602, suggesting that the conformational switch induced by N-acetyl-Phe-tRNA at A2602 is functionally important for this compound binding and inhibition. nih.gov The crosslinking of this compound derivatives, particularly those modified near the sulfoxy group, further implicated the modified uracil moiety of the drug in the rRNA interaction. nih.govpnas.org

Role of Specific this compound Moieties in Ribosomal Binding

Structure-function relationship studies using numerous this compound derivatives have shed light on the critical roles of specific moieties of the this compound molecule in its ribosomal binding and inhibitory activity. nih.govresearchgate.netacs.org this compound is characterized as a unique dipeptidyl alcohol, comprising a uracil acrylic acid moiety and a monooxo-dithioacetal group. figshare.comncats.ioacs.org

The drug interacts with the ribosome through its "western" and "eastern" moieties. nih.gov The uracil ring, located at the western end of the molecule, is believed to form hydrogen bonds with the ribosomal RNA (rRNA). nih.govresearchgate.net This uracil moiety is crucial for the drug's activity; any modifications to this "western A" fragment generally render the drug biologically inactive, emphasizing its indispensable role in interacting with the ribosomal peptidyl transferase center. researchgate.net

Conversely, the apolar CH3-S-CH3 group at the eastern end of this compound interacts with a hydrophobic ribosomal domain, which affinity labeling results suggest is formed by protein. nih.gov An increase in the lipophilicity of this eastern part of the antibiotic can lead to a dramatic increase in the drug's inhibitory activity. nih.gov

The binding site for this compound is not readily accessible in free ribosomes. However, the presence of an N-blocked aminoacyl-tRNA at the P-site renders the ribosome capable of reversible interaction with this compound, highlighting the cooperative nature of its binding. nih.gov

Table 1: Key Interaction Sites and Moieties of this compound on the Ribosome

| Interaction Site/Moiety | Ribosomal Component | Type of Interaction | Functional Consequence |

| A2602 (23S rRNA) | Universally conserved nucleotide | Stacking, conformational change | Inhibits peptide bond formation, triggers translocation, stabilizes P-site tRNA. core.ac.uknih.govpdbj.orgnih.govpnas.org |

| Uracil ring (western end) | rRNA | Hydrogen bonding (proposed) | Crucial for biological activity; modifications render drug inactive. nih.govresearchgate.net |

| CH3-S-CH3 group (eastern end) | Hydrophobic ribosomal domain (protein) | Hydrophobic interaction | Increased lipophilicity enhances inhibitory activity. nih.gov |

| P-site tRNA | Ribosome | Stabilized by this compound | Enhances this compound binding affinity. core.ac.uknih.govnih.gov |

Biosynthesis of Sparsomycin

Identification and Characterization of Biosynthetic Gene Clusters (e.g., sps gene cluster)

The genetic instructions for Sparsomycin production are encoded within a dedicated biosynthetic gene cluster (BGC). Through a combination of genome mining of the producer organism, Streptomyces sparsogenes, targeted gene mutations, and subsequent heterologous expression, the this compound BGC was successfully identified and characterized. nih.govacs.orgnih.gov This cluster is referred to as the "sps" gene cluster.

Whole-genome sequencing of S. sparsogenes ATCC 25498 confirmed the presence of 41 potential secondary metabolite BGCs, with the sps cluster specifically localized on scaffold 9 of the genome. The identification was conclusively verified when targeted disruptions of key genes within the sps cluster led to the complete abolishment of this compound production. Further confirmation was achieved through the heterologous expression of the cluster in a different host organism, which conferred upon it the ability to produce the compound. The DNA sequence of the identified sps gene cluster has been deposited in the GenBank public database under the accession number KP861867. acs.org

Enzymatic Pathways and Mechanisms

The assembly of this compound is a complex, multi-step process orchestrated by a series of specialized enzymes encoded by the sps gene cluster. The core structure of the molecule is synthesized by a non-ribosomal peptide synthetase (NRPS) assembly line, which operates in a highly unusual manner compared to canonical NRPS systems.

Non-ribosomal Peptide Synthetases (NRPS) in this compound Biosynthesis

Genetic and enzymatic studies have revealed that a minimal set of NRPS enzymes is essential for generating the characteristic dipeptidyl alcohol scaffold of this compound. nih.govacs.org Unlike typical NRPS systems that are organized into a series of modules, each responsible for incorporating a specific amino acid, the this compound pathway utilizes a more compact and unconventional architecture. The key enzymes involved in this process are detailed in the table below.

| Gene | Proposed Protein Function | Role in this compound Biosynthesis |

|---|---|---|

| spsG | NRPS Adenylation (A) domain and Thiolation (T) domain | Activates and tethers the first amino acid precursor. |

| spsH | NRPS Condensation (C) domain | Catalyzes the formation of the peptide bond between the first and second precursors. |

| spsI | NRPS Adenylation (A) domain and Thiolation (T) domain | Activates and tethers the second amino acid precursor. |

| spsJ | Discrete NRPS Thiolation (T) domain | Involved in the transfer and processing of the growing dipeptide chain. |

| spsK | NRPS Reductase (R) domain | Performs the final reductive release of the dipeptidyl alcohol from the NRPS machinery. |

Unusual Mechanisms in Dipeptidyl Assembly and Off-loading

The biosynthesis of this compound is distinguished by its non-canonical NRPS mechanics. nih.gov Both the assembly of the dipeptide backbone and its subsequent release from the enzyme complex deviate from the standard "thiotemplate" model.

Key unusual features include:

Minimalist Architecture: The system employs a minimal set of NRPS domains that appear to be used in a non-linear or iterative fashion, contrasting with the large, multi-modular enzymes seen in many other NRPS pathways.

Reductive Release: The final step in the assembly line is not the typical hydrolysis or cyclization catalyzed by a thioesterase (TE) domain. Instead, a terminal reductase (R) domain (SpsK) is responsible for the "off-loading" of the completed chain. This reductive cleavage releases the product as a dipeptidyl alcohol, a defining feature of this compound's structure. This mechanism represents an uncommon strategy for terminating NRPS synthesis. nih.gov

These unique enzymatic strategies highlight the diverse and adaptable nature of natural product biosynthetic pathways.

Investigation of Biosynthetic Precursors (e.g., L-methionine, S-methyl-D-cysteine)

Isotopic labeling studies have been instrumental in identifying the primary metabolic building blocks of the this compound molecule. The origins of the unusual monooxo-dithioacetal moiety, in particular, have been investigated.

Research has shown that the amino acids L-methionine and L-cysteine are the primary precursors for this part of the molecule. wikipedia.org Feeding experiments with isotopically labeled L-methionine confirmed that its S-methyl group is incorporated into the structure. wikipedia.org Further studies have indicated that L-cysteine and the S-methyl group of methionine are the definitive precursors for the monooxo-dithioacetal group, which is central to this compound's structure. wikipedia.org The precise enzymatic steps for the conversion and condensation of these precursors into the final dithioacetal structure remain an area of ongoing investigation.

Genetic Engineering for Enhanced this compound Production

While metabolic engineering is a common strategy to increase the production of valuable secondary metabolites in Streptomyces species, there is a lack of specific published research detailing the successful application of these techniques to enhance this compound yields. General strategies in Streptomyces often involve overexpressing positive regulatory genes, deleting genes for competing metabolic pathways, or replacing native promoters with stronger, constitutive ones. nih.govnih.gov However, reports detailing the targeted manipulation of the sps gene cluster or the host S. sparsogenes for the purpose of this compound overproduction are not prevalent in the scientific literature.

Sparsomycin Analogues and Structure Activity Relationships Sar

Synthetic Strategies for Sparsomycin Derivatives

The pursuit of this compound analogues with improved properties necessitates robust synthetic strategies. These strategies encompass both total synthesis approaches, allowing for the construction of the entire molecule and its stereomers from basic precursors, and semisynthesis or chemical derivatization methods, which involve modifying existing this compound or its key intermediates. ru.nlru.nlepo.org

Total Synthesis Approaches for Analogues

The total synthesis of this compound and its various stereomers has been successfully achieved, providing a crucial foundation for the systematic exploration of its SAR. researchgate.netresearchgate.net Early synthetic endeavors were challenging, particularly due to the complex mono-oxodithioacetal moiety. researchgate.netresearchgate.net Convergent synthetic routes typically involve the separate preparation of a carboxylic acid fragment (derived from the uracil (B121893) portion) and an amine fragment (containing the mono-oxodithioacetal system), followed by their amide coupling. researchgate.netresearchgate.net For instance, the carboxylic acid fragment can be prepared from 6-methyluracil. researchgate.netresearchgate.net The synthesis of the amine fragment, especially challenging due to the mono-oxodithioacetal moiety, has been accomplished through reactions such as the addition of sodium methylmercaptide to a cysteine α-halo sulfoxide (B87167) derivative. researchgate.netresearchgate.net More recently, total syntheses have employed regioselective oxidation of disulfide intermediates, for example, utilizing a titanium-mandelate complex to preferentially oxidize the sterically hindered sulfur atom. researchgate.net Approaches starting from L-cysteine or L-serine have also been explored, sometimes involving racemization and resolution or formal inversion of configuration. researchgate.netacs.org These total synthesis methods have facilitated the preparation of this compound and its three stereomers, as well as other pyrimidinylpropanamide antibiotics like sparoxomycins A1 and A2, and various analogues. researchgate.netresearchgate.net

Semisynthesis and Chemical Derivatization

Beyond total synthesis, semisynthesis and chemical derivatization have played a significant role in generating this compound analogues. ru.nlepo.orgresearchgate.net These methods allow for targeted modifications of specific parts of the this compound molecule, which was particularly important before the establishment of practical total synthesis routes. epo.org Examples of such derivatization include selective reduction, as well as N- and O-methylation of the 6-methyluracilacryloyl part. researchgate.net Chemical modifications have also involved the replacement of the methylthio group with larger alkylthio, aralkylthio, or alkyl groups to investigate the effect of lipophilicity on biological activity. ru.nl Studies have also explored replacing the oxodithioacetal side chain with 4-substituted benzyl (B1604629) groups or a benzyl amide group. nih.gov These derivatization strategies enable the systematic alteration of specific molecular features to probe their impact on this compound's inhibitory activity.

Targeted Modifications of Key Structural Moieties

SAR studies on this compound have focused on targeted modifications of its key structural moieties to identify features essential for its potent biological activity. Each analogue is typically designed with no more than two structural modifications to unambiguously determine the contribution of specific changes to activity. ru.nlresearchgate.netresearchgate.net

Uracil Ring Modifications

The modified uracil ring is considered a critical functional component of the this compound structure. ru.nlnih.gov Research indicates that derivatization or modification of the uracil ring often leads to a significant reduction or complete loss of drug activity. ru.nlnih.gov For instance, the removal of the C(6)-CH3 group on the uracil ring has been shown to reduce the molecule's activity by two to threefold. ru.nlru.nlresearchgate.net This suggests that the unmodified presence of the uracil ring is crucial for the optimal interaction of this compound with the ribosomal peptidyl transferase and for its antitumor activity. ru.nl Various pyrimidine (B1678525) ring-modified analogues have been synthesized to further understand these interactions. ru.nl

Mono-oxodithioacetal Moiety Alterations

In contrast to the uracil ring, the sulfoxy (mono-oxodithioacetal) group of this compound can be altered without a complete loss of activity, although its specific configuration and the presence of an oxygen atom are important. nih.govresearchgate.net The presence of an oxygen atom on the S(alpha) atom is essential for biological activity. researchgate.net Substituting the bivalent sulfur atom with a CH2 group or the SCH3 moiety with a Cl atom can partially affect activity. researchgate.net Increasing the lipophilicity of this region by replacing the S-methyl group with larger alkylthio, aralkylthio, or alkyl groups generally enhances both protein synthesis inhibitory activity and antitumor activity. ru.nlru.nl However, steric crowding can negatively impact activity, as observed with the isomeric tert-butylthio analogue, which shows lower biological activity compared to the highly active n-butylthio derivative. ru.nl Interestingly, replacing the hydroxymethyl moiety at the chiral carbon center with a methyl group resulted in lower activity in protein synthesis assays but a fivefold increase in activity against L1210 leukemia cells. ru.nl Other modifications in this region include replacing the oxodithioacetal side chain with 4-substituted benzyl groups or a benzyl amide group, with bromobenzyl-substituted analogues showing the greatest inhibitory activity in protein synthesis assays. nih.gov

Chiral Center Stereochemical Configurations

The stereochemical configuration of this compound is a critical determinant of its biological potency and mechanism of action. This compound with the S(C)R(S) chirality is consistently reported as the most potent of the four possible stereoisomers in terms of competitive inhibition of peptide bond formation. ru.nlresearchgate.netnih.gov The configuration of both chiral centers influences whether the compound exhibits time- and temperature-dependent inhibition of peptidyl transferase when pre-incubated with polysomes. nih.gov Furthermore, changes in the configurations at the two chiral centers, particularly at the chiral carbon, can significantly impact this compound's ability to promote ribosomal translocation. researchgate.net The (R) configuration of the sulfoxide atom has been shown to be more active than the (S) configuration. ru.nl These findings underscore the precise stereochemical requirements for optimal interaction with the ribosomal machinery.

Computational Chemistry in this compound SAR Studies

Absolute Binding Free Energy Calculations

Absolute binding free energy calculations have been extensively employed to investigate the interactions of this compound and its analogues with the bacterial ribosome, providing quantitative insights into their binding affinities wikipedia.orgnih.govuni.luuni.lu. A notable study utilized Free Energy Perturbation Molecular Dynamics (FEP/MD) simulations with explicit solvent to compute the standard (absolute) binding free energies of this compound and five of its analogues to the 50S subunit of the bacterial ribosome wikipedia.orguni.lu.

The methodology involved several sophisticated techniques to ensure accurate and efficient sampling:

Restraining Potentials: These were applied and then gradually released during the FEP/MD simulations to effectively sample changes in the translational, orientational, and conformational freedom of both the ligand and the receptor upon binding. The biasing effects introduced by these potentials were rigorously removed wikipedia.org.

Potential of Mean Force (PMF): The loss of conformational freedom of the ligand upon binding was determined by introducing a PMF as a function of the root-mean-square deviation (RMSD) of the ligand relative to its bound conformation wikipedia.org.

Generalized Solvent Boundary Potential (GSBP): To manage the large size of the ribosomal system and reduce computational costs, the binding pocket of the ribosome was simulated within the framework of the GSBP wikipedia.orguni.lu.

Grand Canonical Monte Carlo (GCMC): For deeply buried binding sites within the ribosome, the fluctuation of solvent occupancy during alchemical free energy calculations was characterized by combining MD with GCMC simulations wikipedia.orguni.lu.

Detailed Research Findings: The computational study demonstrated a high correlation between the calculated and experimentally measured binding free energies, yielding a correlation coefficient of 0.96 wikipedia.orguni.lu. This indicated that the FEP/MD approach successfully reproduced the experimentally observed ranking order for the binding affinities of the six ligands (this compound and its five analogues) wikipedia.orguni.lu. However, it was observed that while the calculated affinities for strong binders showed good agreement with experimental values, those for weaker binders tended to be underestimated wikipedia.orguni.lu. This computational approach has significantly contributed to understanding the mechanism of ribosome-antibiotic interactions and offers valuable insights for the design of new ribosomal drugs nih.gov.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational tools for exploring the intricate interactions between small molecules like this compound and large biomacromolecules such as the ribosome. These simulations provide a time-resolved understanding of molecular behavior and conformational changes that are difficult to observe experimentally.

In the context of this compound, molecular dynamics simulations are crucial for characterizing the conformational dynamics of its interactions with the 50S bacterial ribosomal subunit wikipedia.orgnih.gov. While molecular docking predicts the optimal binding pose and initial affinity, molecular dynamics simulations extend this by simulating atomic motions over time, providing insights into the stability of the ligand-receptor complex and the dynamic nature of the binding process. The FEP/MD method, as discussed in the previous section, is a specific application of molecular dynamics simulations tailored for calculating binding free energies, highlighting the integral role of dynamics in these computational studies wikipedia.orgnih.gov. These simulations are instrumental in unveiling the physical mechanisms underlying antibiotic binding and the subsequent inhibition of protein synthesis, thereby aiding in the rational design of new therapeutic agents nih.gov.

Resistance Mechanisms to Sparsomycin

Ribosome Modification as a Resistance Strategy

Modifications to the ribosome, particularly its RNA components, represent a significant mechanism by which organisms acquire resistance to antibiotics that target protein synthesis zhanggroup.org.

Mutations in Ribosomal RNA (rRNA)

Specific mutations within the ribosomal RNA (rRNA) component of the ribosome have been shown to confer resistance to sparsomycin. In the archaeon Halobacterium halobium (also referred to as Halobacterium salinarum), a key mutation identified is the substitution of cytosine at position 2518 (C2518) with uridine (B1682114) (U) in the 23S rRNA. This position corresponds to C2499 in Escherichia coli 23S rRNA, and this single nucleotide alteration is sufficient to confer this compound resistance nih.govwikipedia.org. Ribosomes containing this mutant 23S rRNA demonstrate increased tolerance to this compound in in vitro assays nih.gov.

Further research has identified other nucleotide positions in the peptidyl transferase center (PTC) of 23S rRNA where mutations can lead to this compound resistance. These include C2471 and U2519 (corresponding to C2452 and U2500 in E. coli), which confer resistance to lower concentrations of the drug nih.govwikipedia.org. The universally conserved A2602 of 23S rRNA is also a crucial site for this compound interaction, and mutations or lack of modification in this region can impact drug binding and resistance wikipedia.orgspbu.ru. For instance, a this compound-resistant mutant of Halobacterium salinarium was found to lack a post-transcriptional modification at nucleotide U2603 (U2584 in E. coli) within the 23S rRNA peptidyl transferase center, indicating that the absence of specific rRNA modifications can also contribute to resistance zhanggroup.org.

The following table summarizes key rRNA mutations associated with this compound resistance:

| Organism | rRNA Position (H. halobium) | E. coli Equivalent | Mutation | Effect on this compound Resistance | Citation |

| Halobacterium halobium | C2518 | C2499 | C→U | Confers resistance | nih.govwikipedia.org |

| Halobacterium halobium | C2471 | C2452 | Mutation | Confers low-level resistance | nih.govwikipedia.org |

| Halobacterium halobium | U2519 | U2500 | Mutation | Confers low-level resistance | nih.govwikipedia.org |

| Halobacterium salinarium | U2603 | U2584 | Lack of modification | Confers resistance | zhanggroup.org |

Ribosomal Protein Modifications

While ribosomal RNA plays a direct role in this compound binding and resistance, ribosomal proteins are also integral for optimal peptidyltransferase activity and ribosome function. Studies have shown that this compound derivatives, when carrying affinity labels near their sulfoxy group, can crosslink to unidentified ribosomal proteins wikipedia.org. Furthermore, mutant forms of ribosomal protein L3 have been observed to result in ribosomes with increased affinities for both aminoacyl- and peptidyl-tRNAs. These alterations can potentiate the effects of this compound, leading to hypersensitivity to the drug in cells expressing these mutant L3 forms. This suggests that modifications or mutations in ribosomal proteins, even if not directly conferring resistance, can indirectly influence the ribosome's susceptibility to this compound.

Drug Efflux Mechanisms

Drug efflux, mediated by specialized protein pumps that actively transport antibiotics out of the cell, is a widespread mechanism of antibiotic resistance. In the case of this compound, studies on its producer organism, Streptomyces sparsogenes, and sensitive Streptomyces lividans strains transformed with S. sparsogenes DNA, have provided evidence for an efflux-based resistance mechanism. Resistant cells were found to accumulate less this compound compared to sensitive cells, and their membrane fractions demonstrated a higher capacity for binding the drug nih.gov. These findings strongly suggest that an alteration in the drug's permeability barrier, likely involving an efflux system, contributes to resistance in these organisms nih.gov.

Drug Inactivation Pathways

Drug inactivation involves enzymatic modification or degradation of an antibiotic, rendering it ineffective. For this compound, research indicates that the producer strain, Streptomyces sparsogenes, does not modify or inactivate the drug nih.gov. While some literature mentions a proposed peptidyl transferase-mediated Pummerer rearrangement involving the sulfoxide (B87167) group of this compound that could lead to irreversible ribosome inactivation by covalent linkage to the nascent peptide chain, this describes the drug's mechanism of action rather than a resistance pathway where the organism inactivates the drug itself. Therefore, direct drug inactivation pathways by resistant organisms are not a primary mechanism of this compound resistance based on current findings nih.gov.

Permeability Barrier Alterations in Producing Organisms

The inherent insusceptibility of the this compound-producing organism, Streptomyces sparsogenes, to its own antibiotic is a notable characteristic nih.gov. This self-resistance is strongly linked to modifications in the organism's permeability barrier to this compound nih.govnih.gov. Experimental evidence supports this, as resistant Streptomyces lividans strains, when engineered with S. sparsogenes DNA, exhibited reduced intracellular accumulation of this compound nih.gov. This reduced uptake, coupled with an increased drug-binding capacity in the membrane fractions of resistant strains, points towards an altered permeability barrier that limits the entry or enhances the expulsion of this compound, thus protecting the producing organism from its own potent compound nih.gov.

Strategies for Overcoming Resistance

Overcoming resistance to this compound and similar protein synthesis inhibitors is a critical area of research, focusing on approaches that circumvent or neutralize the mechanisms by which pathogens evade the drug's effects.

Development of this compound Analogues

A primary strategy involves the synthesis and evaluation of this compound analogues or derivatives. This approach aims to improve the parent compound's efficacy, reduce potential toxicity, and overcome specific resistance mechanisms ontosight.ai. For instance, N-Pentyl this compound represents a derivative developed as part of broader efforts to discover new antibiotics through the modification of natural products ontosight.ai. Such modifications seek to enhance the compound's pharmacological properties, including its ability to interact with the ribosomal target more effectively or to bypass resistance pathways.

Ethyldeshydroxy-sparsomycin has been identified as a promising analogue for further preclinical and potential clinical studies, suggesting its superior potential in cancer chemotherapy compared to the parent this compound ru.nl. The continued synthesis of this compound analogues is driven by its potent activity as a protein synthesis inhibitor and its potential as an anticancer agent ru.nlnaturalproducts.net. The rationale behind this is to create compounds that retain or improve the inhibitory activity while being less susceptible to known resistance mechanisms.

Enhancing Ribosomal Binding and Overcoming Target Modifications

Resistance to ribosome-targeting antibiotics can arise from various mechanisms, including impaired drug influx, active efflux, or mutations and modifications of the ribosomal target itself researchgate.net. A key strategy to overcome such resistance is to design new compounds or modify existing ones to enhance their binding affinity to the ribosomal target or to interact with alternative sites that are less prone to resistance mutations frontiersin.org.

An illustrative example comes from the development of biaryloxazolidinones, such as radezolid (B1680497) and Rx-01 compounds. These molecules were designed by linking linezolid (B1675486) and this compound, capitalizing on their overlapping binding sites within the peptidyl transferase center of the 50S ribosomal subunit researchgate.netasm.org. Radezolid demonstrates improved antimicrobial activity, even against linezolid-resistant strains, due to its higher affinity for the ribosome researchgate.net. Similarly, Rx-01 oxazolidinones have shown the ability to inhibit protein synthesis in linezolid-resistant Staphylococcus aureus ribosomes at submicromolar concentrations, indicating enhanced binding affinity to the 50S ribosomal subunit asm.org. These compounds achieve improved activity by interacting strongly with specific nucleotides, such as U2585 in the ribosome, which is crucial for peptide bond formation and release asm.org. This highlights a strategy where new drug designs can address ribosomal resistance by strengthening or altering ribosomal interactions.

Advanced Delivery Systems

Limitations of conventional drug delivery, such as inadequate concentration at target sites and poor penetration, contribute to the development of antimicrobial resistance biomedres.us. Exploring advanced delivery systems, particularly nanotechnology, offers a promising avenue to overcome these challenges. Nanomaterials can enhance drug stability and solubility, and deliver antibiotics to targeted sites more effectively biomedres.us. While not specific to this compound in the provided results, the application of nanotechnology could potentially improve the delivery and efficacy of this compound, ensuring sufficient drug concentration at the site of infection and thus mitigating resistance development by maximizing its impact.

Preclinical Pharmacology and Toxicology Academic Focus

Cellular Toxicology Studies

Sparsomycin's interaction with cells has been a subject of detailed investigation to understand its toxicological profile at a cellular level. These studies encompass its ability to enter cells and the specific mechanisms by which it exerts its toxic effects.

The ability of this compound to cross cellular membranes and accumulate intracellularly is a critical determinant of its activity. Research has shown that differences in cellular permeability can lead to resistance. In a study comparing this compound-resistant and -sensitive strains of Streptomyces, it was found that resistant cells accumulated significantly less of the antibiotic than their sensitive counterparts. nih.gov This suggests that the resistance mechanism is linked to an alteration in the permeability barrier, potentially involving a transport process that either reduces uptake or enhances efflux. nih.gov

Further investigation into the differential accumulation of a radiolabeled this compound derivative, ¹²⁵I-labeled phenol-alanine-sparsomycin, provided quantitative evidence for this permeability-based resistance. The resistant strains, S. sparsogenes and the transformed S. lividans SLT4, showed considerably lower intracellular radioactivity compared to the sensitive S. lividans 3131 strain. nih.gov Interestingly, when the cells were fractionated, the membrane fractions from the resistant strains bound more of the radioactive drug than the equivalent fractions from sensitive cells, hinting at a mechanism where the drug is sequestered in the membrane or actively transported out of the cell. nih.gov

| Strain | Resistance Status | Relative Accumulation of Radiolabeled this compound |

|---|---|---|

| S. lividans 3131 | Sensitive | High |

| S. sparsogenes | Resistant | Low |

| S. lividans SLT4 | Resistant (transformed) | Low |

The primary mechanism of this compound's cellular toxicity is the potent and universal inhibition of protein synthesis. nih.gov It achieves this by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein. Specifically, this compound interferes with the peptidyl transferase reaction, which is the fundamental step of peptide bond formation on the large ribosomal subunit. nih.govru.nl

The binding of this compound to the ribosome is a reversible interaction. ru.nl Affinity labeling studies have pinpointed its binding site to the universally conserved nucleotide A2602 within the peptidyl transferase loop region of the 23S-like rRNA. researchgate.net By binding to this critical site, this compound stabilizes the interaction of the N-blocked donor tRNA at the P-site of the ribosome. researchgate.netnih.gov This stabilization effectively inhibits the movement of the tRNA during the elongation phase of protein synthesis, thereby halting the production of proteins. nih.gov This mode of action is consistent across prokaryotic and eukaryotic systems, explaining its broad spectrum of activity. nih.gov

In Vitro Efficacy Studies

The efficacy of this compound has been evaluated in vitro against a range of microbes and cancer cell lines, demonstrating its potential as both an antimicrobial and an antitumor agent.

This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as unicellular and filamentous fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A study detailing the MIC values of a purified this compound antibiotic highlighted its potent activity against several clinically relevant pathogens.

| Microorganism | Type | MIC (µg/ml) |

|---|---|---|

| Bacillus pumilus NCTC 8214 | Gram-positive Bacteria | 11.7 |

| Pseudomonas aeruginosa ATCC 10415 | Gram-negative Bacteria | 11.7 |

| Aspergillus fumigatus ATCC 16424 | Fungus | 11.7 |

| Escherichia coli NCTC 10416 | Gram-negative Bacteria | 15.6 |

| Saccharomyces cerevisiae ATCC 9763 | Yeast | 15.6 |

| Staphylococcus aureus NCTC 7447 | Gram-positive Bacteria | 31.25 |

| Candida albicans IMRU 3669 | Yeast | 62.50 |

| Fusarium oxysporum | Fungus | 62.50 |

The compound has also demonstrated significant antiplasmodial activity. In vitro studies against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, revealed potent growth inhibition. This compound exhibited half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range against both chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. mdpi.com

This compound's ability to inhibit protein synthesis makes it a candidate for cancer chemotherapy, as cancer cells often have higher rates of protein synthesis to support their rapid proliferation. mdpi.com Its antitumor activity has been confirmed in various cancer cell lines. Early studies identified this compound as being active against KB human epidermoid carcinoma cells in tissue culture. ru.nl

Furthermore, its efficacy against murine L1210 leukemia cells has been well-documented. ru.nl The cytostatic activity, measured as the half-maximal inhibitory concentration (IC₅₀), demonstrates its potent effect on the proliferation of these cancer cells.

| Cell Line | Cancer Type | Activity Metric | Value |

|---|---|---|---|

| KB | Human Epidermoid Carcinoma | Active in culture | N/A |

| L1210 | Murine Leukemia | IC₅₀ | Data available in cited literature |

In Vivo Efficacy in Preclinical Models

The promising in vitro results have led to the evaluation of this compound's efficacy in animal models of cancer. In vivo studies in murine tumor models have shown that this compound possesses antitumor activity, although its efficacy varies depending on the tumor type. The most sensitive tumors to this compound and its analogues were found to be RC renal cell carcinoma, L1210 leukemia, and P388 leukemia. ru.nl The compound showed minimal activity against B16 melanoma and no activity against C22LR osteosarcoma, M5076 sarcoma, C38 colon carcinoma, and LL Lewis lung carcinoma in these preclinical models. ru.nl For L1210 leukemia, this compound itself demonstrated borderline activity. ru.nl

In models of parasitic infection, this compound has also shown in vivo efficacy. In mice infected with P. berghei ANKA, a model for cerebral malaria, treatment with this compound prolonged survival. mdpi.com Similarly, in mice infected with P. yoelii 17XNL, which causes a non-lethal malaria infection, this compound treatment resulted in a significantly lower peak parasitemia compared to the control group. mdpi.com

Antitumor Efficacy in Animal Models

This compound and its analogues have been evaluated for their antitumor activity in various murine tumor models. nih.gov The parent compound, this compound, demonstrated only borderline activity against L1210 leukemia. nih.gov However, several of its analogues, which had shown greater activity in vitro, also exhibited higher efficacy in vivo. nih.gov

The sensitivity to this compound and its analogues varied significantly across different tumor types. The most sensitive murine tumor models were RC renal cell carcinoma, L1210 leukemia, and P388 leukemia. nih.gov In contrast, minimal activity was observed against B16 melanoma, and no significant activity was found in models of C22LR osteosarcoma, M5076 sarcoma, C38 colon carcinoma, and LL Lewis lung carcinoma. nih.gov

Antitumor Activity of this compound and its Analogues in Murine Models

| Tumor Model | Compound | Activity Level |

|---|---|---|

| L1210 Leukemia | This compound | Borderline |

| RC Renal Cell Carcinoma | This compound Analogues | High Sensitivity |

| L1210 Leukemia | This compound Analogues | High Sensitivity |

| P388 Leukemia | This compound Analogues | High Sensitivity |

| B16 Melanoma | This compound Analogues | Minimal Activity |

| C22LR Osteosarcoma | This compound Analogues | No Activity |

| M5076 Sarcoma | This compound Analogues | No Activity |

| C38 Colon Carcinoma | This compound Analogues | No Activity |

| LL Lewis Lung Carcinoma | This compound Analogues | No Activity |

Molecular Aspects of Efficacy and Side Effects

The antitumor properties of this compound are a direct result of its primary molecular function as a potent inhibitor of protein biosynthesis. nih.gov It acts as a universal inhibitor of peptide bond formation on the ribosome. nih.gov The mechanism involves a reversible interaction with the ribosome, rather than a permanent covalent association. nih.gov

This compound's site of action has been localized with high precision. It binds to the peptidyl transferase center of the large ribosomal subunit. nih.gov Specifically, upon irradiation with low-energy ultraviolet light, this compound and its derivatives were found to crosslink exclusively to the universally conserved nucleotide A2602 within the peptidyl transferase loop region of the 23S-like rRNA. nih.gov This binding is stabilized in the presence of a tRNA molecule in the ribosomal P-site. nih.gov The interaction with A2602 and the conformational change it induces are considered critical for both the peptidyl transfer reaction and the inhibitory action of the antibiotic. nih.gov

From a toxicological perspective, research indicates some level of selectivity. Studies have suggested that this compound is selectively active against tumor cells while not affecting human bone marrow. nih.gov Furthermore, the drug has been shown to potentiate the cytotoxicity of other chemotherapeutic agents, such as cisplatin (B142131). nih.gov The development of analogues like deshydroxy-Sparsomycin, which exhibits lower toxicity while retaining high antitumor activity, represents an effort to improve the therapeutic index of this class of compounds. nih.gov

Sparsomycin in Chemical Biology and Drug Discovery

Emerging Research Directions and Future Outlook

The distinctive mechanism of action of sparsomycin, which involves inhibiting protein synthesis by stabilizing interactions at the ribosomal P-site, positions it as a compound of interest for novel therapeutic strategies mdpi.comoup.com. Current research is exploring its utility beyond its initial applications, focusing on high-throughput screening, omics approaches, and drug repurposing for neglected diseases.

High-Throughput Screening for Translation Inhibitors

High-throughput screening (HTS) plays a crucial role in identifying new compounds that inhibit protein translation, a process vital for all living organisms and a frequent target for antibiotics mdpi.comnih.gov. This compound's well-defined mechanism as a peptidyl transferase inhibitor makes it a valuable reference compound in such screens wikipedia.orgmdpi.com.

HTS platforms are designed to rapidly test large libraries of compounds for their ability to interfere with protein synthesis. These assays often utilize cell-free or cell-based systems, frequently employing reporter genes like luciferase to quantify translational activity mdpi.comfishersci.comasm.org. For instance, a cell-based assay with a positive readout for trans-translation activity has been used for HTS to identify inhibitors, where luciferase is produced from a nonstop mRNA when trans-translation is inhibited pnas.org. In vitro translation (IVT) systems, which reconstitute the protein synthesis machinery in a cell-free environment, offer advantages for HTS due to their rapid readout, amenability to miniaturization, and insensitivity to compound toxicity fishersci.com. Such assays have been optimized to identify inhibitors of both cap-dependent and cap-independent protein translation fishersci.com.

This compound and its analogs have been used to investigate programmed ribosomal frameshifting, a translational regulatory mechanism used by RNA viruses, demonstrating their utility in identifying compounds that alter frameshifting efficiencies pnas.org. Generally, this compound has been observed to stimulate programmed -1 ribosomal frameshifting in in vitro translation systems pnas.org. The identification of novel protein synthesis inhibitors through HTS can lead to the discovery of new antiviral and anticancer therapeutics nih.govfishersci.com.

Omics Approaches in this compound Research

Omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems and can be instrumental in understanding the effects of compounds like this compound at a molecular level researchgate.net. These approaches are increasingly applied in drug discovery and development, including research on natural products from Streptomyces species researchgate.net.

In this compound research, omics approaches can help elucidate its precise molecular targets and downstream effects. For example, proteomics, the large-scale study of proteins, can be informed by transcriptomics to understand translational profiles and protein synthesis inhibition torvergata.it. Studies have explored the use of this compound to investigate protein synthesis inhibition within the context of conformational proteomics, which aims to understand the architecture of macromolecular assemblies google.comresearchgate.net.

Metabolomics, the study of small molecule metabolites, can reveal metabolic changes induced by this compound. This compound itself has been identified in metabolomic studies, for instance, in urine metabolome analysis of mice infected with Toxoplasma gondii, although its specific biological function in toxoplasmosis requires further investigation nih.gov. Red blood cell metabolomics has also been used to better understand the effects of this compound derivatives at the cellular level researchgate.net. Furthermore, transcriptomic analysis has indicated that this compound has a high tendency to interact with eukaryotic translation elongation factor 1 alpha 1 (EEF1A1), suggesting a potential role in altered cancers mednexus.org.

Drug Repurposing for Neglected Diseases

Drug repurposing, the process of finding new uses for existing drugs, offers a cost-effective and accelerated path to developing treatments for neglected diseases scispace.comnih.gov. This compound's broad-spectrum protein synthesis inhibitory activity makes it a candidate for repurposing against various pathogens wikipedia.orgasm.org.

Malaria: Recent research has highlighted this compound's potent antiplasmodial activity both in vitro and in vivo against various Plasmodium species, including drug-resistant strains mdpi.comscispace.comnih.govnih.govdntb.gov.ua. Studies have shown that this compound exhibits half-maximal inhibitory concentrations (IC50) in the nanomolar range against Plasmodium falciparum 3D7 (chloroquine-sensitive) and K1 (multidrug-resistant) strains mdpi.comscispace.comnih.govnih.gov. In vitro treatment with this compound induced morphological alterations in P. falciparum, blocked parasites in the ring stage, and prevented erythrocyte reinvasion scispace.comnih.gov. In mouse models, this compound treatment significantly lowered parasitemia peaks and prolonged survival in infections caused by P. yoelii and P. berghei, respectively scispace.comnih.govnih.gov. These findings suggest that this compound warrants further development as an alternative treatment for malaria, especially given the rising spread of drug-resistant parasites scispace.comnih.govasm.org.

These emerging research directions underscore the continued relevance of this compound as a chemical biology tool and a potential lead compound for developing new therapies against challenging diseases.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9543443 nih.gov |

| Anisomycin | 5280738 |

| Cycloheximide | 6857703 |

| Puromycin | 439502 |

| Chloroquine | 2726 |

| Doxycycline | 54671203 |

| Clindamycin | 29007 |

| Borrelidin | 5352614 |

| Halofuginone | 6438069 |

| Cladosporin | 162184 |

| Leucine | 6106 |

| Mannose | 18950 |

| MDL 20828 | Not found in provided snippets. |

| Phebestin | Not found in provided snippets. |

| Bestatin | 447106 uni.lu |

| Artemisinin | 68817 |

| Erythromycin | 18322 |

| Tylosin | 5282200 |

| Azithromycin | 5362577 |

| Chloramphenicol | 5959 |

| Linezolid (B1675486) | 443006 |

| Lincomycin | 39045 |

| KKL-35 | Not found in provided snippets. |

| KKL-52 | Not found in provided snippets. |

| KKL-22 | Not found in provided snippets. |

| KKL-55 | Not found in provided snippets. |

| KKL-10 | Not found in provided snippets. |

| REP3123 | Not found in provided snippets. |

| REP8839 | Not found in provided snippets. |

| Octylthis compound | 9576961 uni.lu |

| Phenol-alanine-sparsomycin | Not found in provided snippets. |

| Amicoumacin A | Not found in provided snippets. |

| ZINC26844580 | Not found in provided snippets. |

| ZINC13474902 | Not found in provided snippets. |

| ZINC13474878 | Not found in provided snippets. |

| Asiaticoside F | Not found in provided snippets. |

| Paraherquamide E | Not found in provided snippets. |

| Notoginsenoside St-4 | Not found in provided snippets. |

| ZINC04742519 | Not found in provided snippets. |

| ZINC08219868 | Not found in provided snippets. |

| Phytoene | 5280893 |

| ZINC08214943 | Not found in provided snippets. |

| Lycopene | 446925 |

| Epigallocatechin | 65064 |

| CHEMBL1945287 | Not found in provided snippets. |

| Cochinchinenin C | Not found in provided snippets. |

| 19F-haloperidol | Not found in provided snippets. |

Data Table: this compound's Antiplasmodial Activity

| Plasmodium Strain | IC50 (nM) |

| P. falciparum 3D7 (chloroquine-sensitive) | 12.07 mdpi.comscispace.comnih.govnih.gov |

| P. falciparum K1 (multidrug-resistant) | 25.43 mdpi.comscispace.comnih.govnih.gov |

Data Table: this compound's Impact on Trypanosoma brucei brucei in Mice

| This compound Analog | Dose (µg/kg) | Effect on Survival Time (relative to control) |

| MDL 20828 | 1000 (1 mg/kg) | 4-fold increase nih.gov |

Data Table: this compound's Effect on Parasitemia in Mouse Malaria Models

| Plasmodium Species | Dose (µg/kg) | Effect on Parasitemia Peak | Survival Prolongation |

| P. yoelii 17XNL | 100 | No effect scispace.comnih.gov | N/A |

| P. yoelii 17XNL | 300 | Significantly lower (18.85% vs 40.13% in control) scispace.comnih.gov | N/A |

| P. berghei ANKA | 300 (4 doses) | N/A | 33.33% scispace.comnih.gov |

| P. berghei ANKA | 300 (7 doses) | N/A | 33.33% scispace.comnih.gov |

Q & A

Q. What experimental methodologies are recommended for elucidating sparsomycin’s mechanism of action in ribosomal inhibition?

this compound’s mechanism involves binding to the peptidyl transferase center of ribosomes, inhibiting protein synthesis. To study this, employ biochemical assays like in vitro translation systems with radiolabeled amino acids to track inhibition kinetics. Structural techniques (e.g., cryo-EM or X-ray crystallography) can map binding sites. Validate findings using ribosomal subunits isolated from resistant bacterial strains .

Q. How can researchers optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Use solid-phase peptide synthesis (SPPS) to modify this compound’s core structure, focusing on its diketopiperazine and sulfur-containing moieties. Purify intermediates via HPLC and confirm stereochemistry with NMR and mass spectrometry. Test analogs in ribosomal inhibition assays to correlate structural changes with activity .

Q. What standardized assays are used to evaluate this compound’s antibacterial efficacy in preclinical studies?

Minimum inhibitory concentration (MIC) assays in bacterial cultures (e.g., Staphylococcus aureus) are standard. Combine with time-kill curve analyses to assess bactericidal vs. bacteriostatic effects. Include control antibiotics (e.g., tetracycline) to contextualize potency. Replicate experiments across multiple bacterial strains to account for variability .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported efficacy across different bacterial models?

Conduct a systematic review to identify confounding variables (e.g., strain-specific ribosomal mutations, growth conditions). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., Gram-positive vs. Gram-negative bacteria). Validate hypotheses via targeted experiments controlling for identified variables .

Q. What strategies improve the translational relevance of in vitro this compound data to in vivo models?

Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and bioavailability. Validate using murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling. Ensure bacterial load measurements align with in vitro MIC data, adjusting for host immune responses .

Q. How can researchers design experiments to investigate this compound resistance mechanisms in pathogenic bacteria?

Perform whole-genome sequencing of laboratory-evolved resistant strains to identify mutations in ribosomal genes (e.g., 23S rRNA). Use CRISPR interference to validate candidate mutations. Correlate resistance levels with this compound binding affinity via surface plasmon resonance (SPR) assays .

Q. What computational approaches are effective for designing this compound analogs with reduced host cytotoxicity?